threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI)
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Overview
Description
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI): is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is a derivative of pentonic acid and features an anhydro bridge, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester typically involves the cyclization of a suitable precursor under specific conditions. One common method includes the reaction of a pentonic acid derivative with a dehydrating agent to form the anhydro bridge .
Industrial Production Methods: it is likely that large-scale synthesis would involve similar cyclization reactions, optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide, other nucleophiles.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various esters or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In industrial chemistry, this compound can be used in the production of polymers and other materials that require specific structural features .
Mechanism of Action
The mechanism of action for threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester involves its interaction with various molecular targets. The anhydro bridge and ester group allow it to participate in a range of chemical reactions, making it a versatile compound in both synthetic and biological contexts .
Comparison with Similar Compounds
Pentonic acid derivatives: These compounds share a similar backbone but lack the anhydro bridge.
Anhydro sugars: Compounds like anhydroglucose have similar structural features but differ in their functional groups.
Uniqueness: The presence of the anhydro bridge and the specific ester configuration make threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester unique.
Properties
CAS No. |
132748-46-0 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 |
IUPAC Name |
methyl (2S,3R)-3-ethyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4-7(2)5(10-7)6(8)9-3/h5H,4H2,1-3H3/t5-,7-/m1/s1 |
InChI Key |
HTSLJNQJVVFIQA-IYSWYEEDSA-N |
SMILES |
CCC1(C(O1)C(=O)OC)C |
Synonyms |
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI) |
Origin of Product |
United States |
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